molecular formula C10H10FNO4S B2657819 4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 926247-14-5

4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2657819
CAS No.: 926247-14-5
M. Wt: 259.25
InChI Key: HKJXODOYNLXZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H10FNO4S and a molecular weight of 259.26 g/mol It is characterized by the presence of a fluorine atom, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and sulfamoyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Lacks the sulfamoyl group and has different reactivity and applications.

    3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid: Lacks the fluorine atom, affecting its chemical properties and interactions.

    4-Fluoro-3-sulfamoylbenzoic acid:

Uniqueness

4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is unique due to the combination of the fluorine atom, sulfamoyl group, and prop-2-en-1-yl moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4-fluoro-3-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c1-2-5-12-17(15,16)9-6-7(10(13)14)3-4-8(9)11/h2-4,6,12H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJXODOYNLXZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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